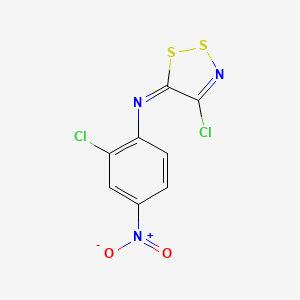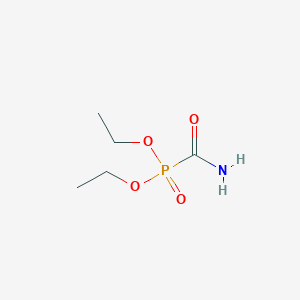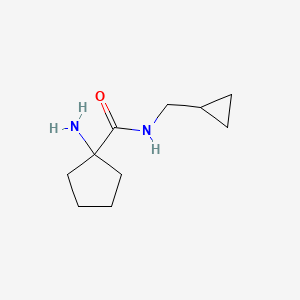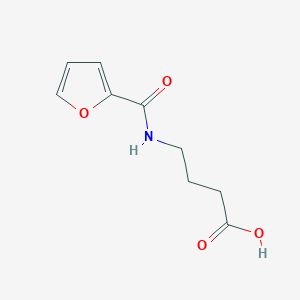![molecular formula C9H10F2N2O2 B2578879 [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1002032-66-7](/img/structure/B2578879.png)
[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” (CAS# 1002032-66-7) is a research chemical . It has a molecular weight of 216.18 and a molecular formula of C9H10F2N2O2 .
Molecular Structure Analysis
The molecular structure of “[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” can be represented by the canonical SMILES: C1CC1C2=CC(=NN2CC(=O)O)C(F)F .
Physical And Chemical Properties Analysis
It has a storage temperature of room temperature . The compound has a density of 1.6±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Late-Stage Difluoromethylation in Medicinal Chemistry
Difluoromethylation is a powerful tool in drug discovery. Researchers have developed methods to introduce the CF₂H group into organic molecules at late stages of synthesis. This compound serves as a valuable building block for creating novel drug candidates. By strategically incorporating the difluoromethyl group, medicinal chemists can enhance drug potency, metabolic stability, and pharmacokinetics .
Fluorinated Biomolecules and Proteins
Site-selective installation of CF₂H onto large biomolecules, such as proteins, has become an exciting area of research. By introducing this fluorinated moiety, scientists can modulate protein function, improve bioavailability, and enhance therapeutic properties. The precise control of fluorination at specific sites within biomolecules is crucial for designing next-generation biopharmaceuticals .
Heterocyclic Chemistry and Agrochemicals
The difluoromethyl group plays a pivotal role in heterocyclic chemistry. Researchers have explored its incorporation into various heterocycles, including pyrazoles. These modified heterocycles exhibit altered reactivity, stability, and biological activity. In the field of agrochemicals, the introduction of CF₂H can lead to novel pesticides, herbicides, and fungicides with improved efficacy and environmental profiles .
Fluorinated Building Blocks for Materials Science
Fluorinated compounds find applications beyond pharmaceuticals. The CF₂H group contributes to the design of functional materials, such as polymers, liquid crystals, and organic semiconductors. By incorporating this motif, researchers can fine-tune material properties, such as solubility, thermal stability, and electronic behavior .
Nucleophilic and Electrophilic Transformations
Difluoromethylation reactions can proceed via nucleophilic or electrophilic pathways. Researchers have developed synthetic methods to selectively introduce the CF₂H group into various functional groups, including C(sp²) and C(sp³) bonds. These transformations enable the construction of complex molecules with fluorinated substituents, which have applications in diverse fields .
Fluorinated Probes for Imaging and Diagnostics
Fluorine-containing compounds are widely used in positron emission tomography (PET) imaging. The difluoromethyl group can be incorporated into radiotracers for non-invasive visualization of biological processes. Researchers explore its potential as a PET probe for imaging specific receptors, enzymes, and disease-related targets in vivo .
Safety and Hazards
The safety data sheet for “[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” indicates that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to keep the container tightly closed, use explosion-proof electrical/ventilating/lighting equipment, and use only non-sparking tools .
Propiedades
IUPAC Name |
2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)6-3-7(5-1-2-5)13(12-6)4-8(14)15/h3,5,9H,1-2,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYMLAWTVBTSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2578796.png)
![3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2578797.png)
![(4-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2578798.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2578801.png)


![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)


![1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2578813.png)


![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)